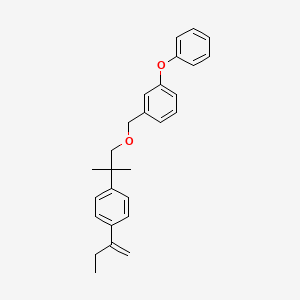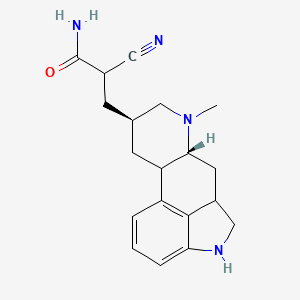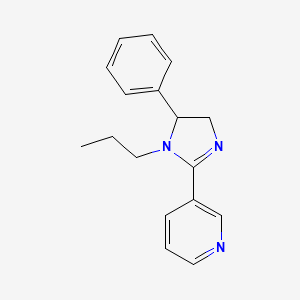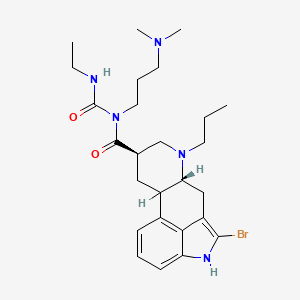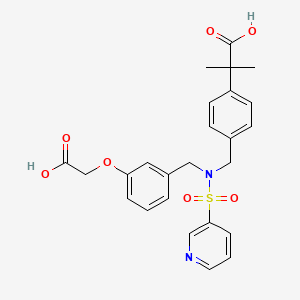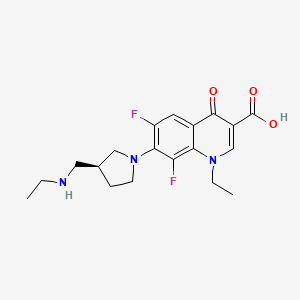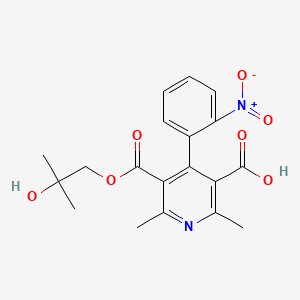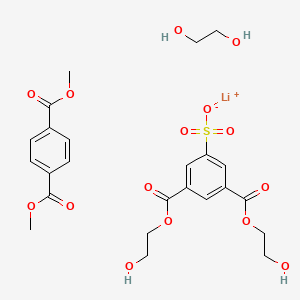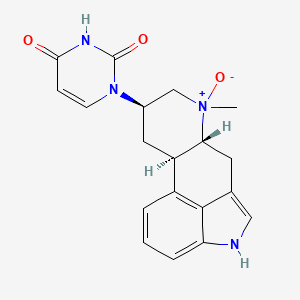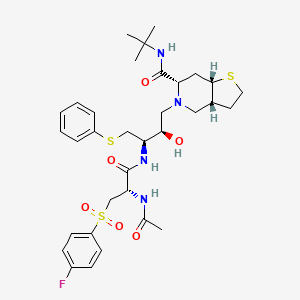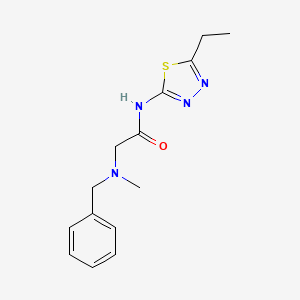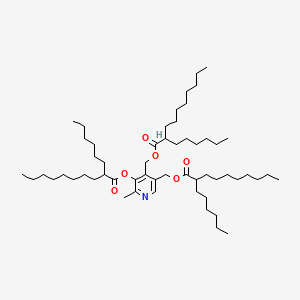
Pyridoxine tris-hexyldecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridoxine tris-hexyldecanoate is a derivative of vitamin B6, specifically designed to enhance the stability and bioavailability of pyridoxine. This compound is known for its skin conditioning properties and is widely used in the cosmetic industry for its ability to improve skin hydration and overall health .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyridoxine tris-hexyldecanoate involves the esterification of pyridoxine with hexyldecanoic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the final product with high purity .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale distillation or chromatography techniques to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Pyridoxine tris-hexyldecanoate undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under oxidative conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups back to their corresponding alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
Pyridoxine tris-hexyldecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for other compounds.
Biology: Studied for its role in cellular metabolism and its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in skin-related conditions.
Industry: Widely used in the cosmetic industry for its skin conditioning properties and in the formulation of skincare products
Mécanisme D'action
The mechanism of action of pyridoxine tris-hexyldecanoate involves its ability to enhance the stability and bioavailability of pyridoxine. It stimulates the production of filaggrin and loricrin, which are essential for maintaining the skin barrier function. This compound also increases the synthesis of natural moisturizing factors, improving skin hydration and overall health .
Comparaison Avec Des Composés Similaires
Pyridoxine: The parent compound, known for its role in various metabolic processes.
Pyridoxal: Another derivative of vitamin B6, involved in amino acid metabolism.
Pyridoxamine: Also a vitamin B6 derivative, with similar biological functions
Uniqueness: Pyridoxine tris-hexyldecanoate is unique due to its enhanced stability and bioavailability compared to other vitamin B6 derivatives. Its lipophilic nature allows for better skin penetration and longer-lasting effects, making it particularly valuable in cosmetic formulations .
Propriétés
Numéro CAS |
564478-51-9 |
|---|---|
Formule moléculaire |
C56H101NO6 |
Poids moléculaire |
884.4 g/mol |
Nom IUPAC |
[5-(2-hexyldecanoyloxy)-4-(2-hexyldecanoyloxymethyl)-6-methylpyridin-3-yl]methyl 2-hexyldecanoate |
InChI |
InChI=1S/C56H101NO6/c1-8-14-20-26-29-35-40-48(38-32-23-17-11-4)54(58)61-45-51-44-57-47(7)53(63-56(60)50(42-34-25-19-13-6)43-37-31-28-22-16-10-3)52(51)46-62-55(59)49(39-33-24-18-12-5)41-36-30-27-21-15-9-2/h44,48-50H,8-43,45-46H2,1-7H3 |
Clé InChI |
GQJPGCPNWFZCPD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCCC)C(=O)OCC1=CN=C(C(=C1COC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


